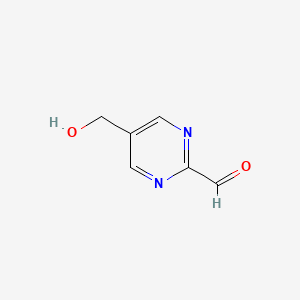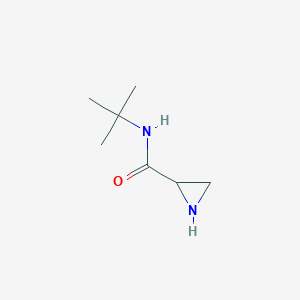![molecular formula C7H7N3 B11922387 7-Methyl-3H-pyrazolo[3,4-c]pyridine CAS No. 860411-35-4](/img/structure/B11922387.png)
7-Methyl-3H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its structural similarity to purine. This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . Another approach involves the use of 1,3-dicarbonyl compounds and pyrazoles in the presence of phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-3H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Methyl-3H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an anti-inflammatory, anti-viral, and anti-cancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also modulates signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
- Pyrazolo[3,4-b]pyridine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
Comparison: 7-Methyl-3H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other pyrazolopyridines, it exhibits enhanced stability and a broader range of applications in medicinal chemistry .
Properties
CAS No. |
860411-35-4 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
7-methyl-3H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-5-7-6(2-3-8-5)4-9-10-7/h2-3H,4H2,1H3 |
InChI Key |
SVZMVJRRZMEVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N=NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-6-azaspiro[2.5]octan-1-amine](/img/structure/B11922306.png)



![[3-(Aziridin-1-yl)phenyl]methanol](/img/structure/B11922323.png)




![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)


